

# Spectroscopic Profile of Tert-butyl 4-carbamoylpiperidine-1-carboxylate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** *Tert-butyl 4-carbamoylpiperidine-1-carboxylate*

**Cat. No.:** B153392

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tert-butyl 4-carbamoylpiperidine-1-carboxylate**, a key building block in medicinal chemistry and drug development. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound.

## Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **Tert-butyl 4-carbamoylpiperidine-1-carboxylate** based on analysis of closely related structures and established principles of spectroscopic interpretation.

### Table 1: Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup>H NMR (Proton NMR)

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment                        |
|------------------------------------|--------------|-------------|-----------------------------------|
| ~7.2 (broad s)                     | Singlet      | 1H          | -CONH <sub>2</sub> (one proton)   |
| ~5.4 (broad s)                     | Singlet      | 1H          | -CONH <sub>2</sub> (one proton)   |
| ~4.0 (broad m)                     | Multiplet    | 2H          | Piperidine H2, H6<br>(axial)      |
| ~2.8 (t)                           | Triplet      | 2H          | Piperidine H2, H6<br>(equatorial) |
| ~2.2 (m)                           | Multiplet    | 1H          | Piperidine H4                     |
| ~1.8 (m)                           | Multiplet    | 2H          | Piperidine H3, H5<br>(axial)      |
| ~1.6 (m)                           | Multiplet    | 2H          | Piperidine H3, H5<br>(equatorial) |
| 1.45 (s)                           | Singlet      | 9H          | -C(CH <sub>3</sub> ) <sub>3</sub> |

**<sup>13</sup>C NMR (Carbon-13 NMR)**

| Chemical Shift ( $\delta$ ) ppm | Assignment                        |
|---------------------------------|-----------------------------------|
| ~177                            | C=O (Amide)                       |
| ~155                            | C=O (Carbamate)                   |
| ~80                             | -C(CH <sub>3</sub> ) <sub>3</sub> |
| ~44                             | Piperidine C2, C6                 |
| ~43                             | Piperidine C4                     |
| ~29                             | Piperidine C3, C5                 |
| ~28                             | -C(CH <sub>3</sub> ) <sub>3</sub> |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

**Table 2: Infrared (IR) Spectroscopy Data**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment              |
|--------------------------------|---------------|-------------------------|
| 3400-3200                      | Strong, Broad | N-H Stretch (Amide)     |
| 2975-2850                      | Medium-Strong | C-H Stretch (Aliphatic) |
| ~1700                          | Strong        | C=O Stretch (Carbamate) |
| ~1650                          | Strong        | C=O Stretch (Amide I)   |
| ~1600                          | Medium        | N-H Bend (Amide II)     |
| ~1450                          | Medium        | C-H Bend (Alkyl)        |
| ~1250                          | Strong        | C-N Stretch             |
| ~1160                          | Strong        | C-O Stretch             |

**Table 3: Mass Spectrometry (MS) Data**

| m/z    | Ion                                                |
|--------|----------------------------------------------------|
| 229.15 | [M+H] <sup>+</sup>                                 |
| 251.13 | [M+Na] <sup>+</sup>                                |
| 173.10 | [M - C <sub>4</sub> H <sub>8</sub> O] <sup>+</sup> |
| 129.09 | [M - Boc] <sup>+</sup>                             |

Note: Fragmentation patterns can vary depending on the ionization technique used.

## Experimental Protocols

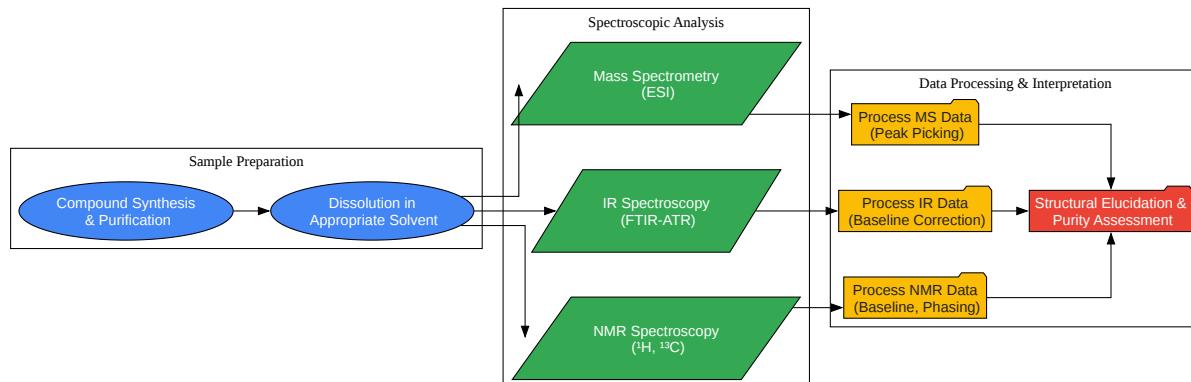
The following are general experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **Tert-butyl 4-carbamoylpiperidine-1-carboxylate** (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are

recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

## Infrared (IR) Spectroscopy


The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectral analysis is performed using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ESI source. The mass spectrum is acquired in positive ion mode, and the mass-to-charge ratios ( $m/z$ ) of the resulting ions are recorded.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **Tert-butyl 4-carbamoylpiperidine-1-carboxylate**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Tert-butyl 4-carbamoylpiperidine-1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153392#spectroscopic-data-nmr-ir-ms-for-tert-butyl-4-carbamoylpiperidine-1-carboxylate>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)